bisindolylmaleimide IX

Overview

Description

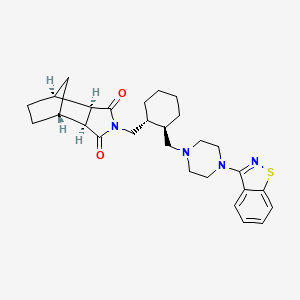

Bisindolylmaleimide IX (BIM IX) is a potent, cell-permeable inhibitor of protein kinase C (PKC) isoforms . It has been identified as a potential therapeutic agent against SARS-CoV2 by targeting the viral main protease 3CLpro .

Molecular Structure Analysis

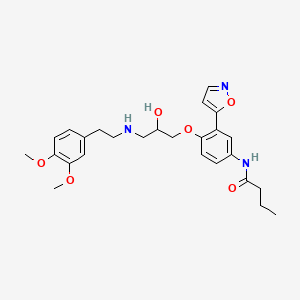

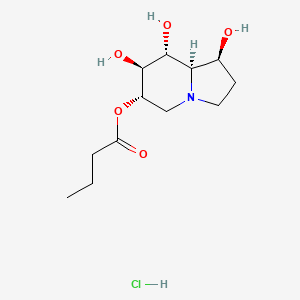

Bisindolylmaleimide IX is an organic compound that forms the core chemical structure of a variety of biologically active compounds. This core structure includes a central maleimide group with two indole groups attached .Physical And Chemical Properties Analysis

Bisindolylmaleimide IX is a crystalline solid. It is soluble in DMF and DMSO .Scientific Research Applications

1. Inducer of Apoptosis in Chronic Lymphocytic Leukaemic Cells Bisindolylmaleimide IX is a potent inducer of apoptosis in chronic lymphocytic leukaemic cells . It induces a conformational change and subcellular redistribution of Bax from the cytosol to the mitochondria, resulting in the release of the proapoptotic mediators cytochrome c, Smac and Omi/HtrA2 from the mitochondrial inner membrane space . This is followed by the activation of caspase-9 as the apical caspase and subsequent activation of effector caspases .

Activator of Cleavage of Mcl-1

Bisindolylmaleimide IX activates the rapid caspase-mediated cleavage of Mcl-1, an antiapoptotic member of the Bcl-2 family implicated in CLL survival and poor prognosis . This cleavage is mediated primarily by caspase-3 .

3. Potential Agent to Treat Drug-Resistant BCR-ABL Positive Leukemia Bisindolylmaleimide IX has been identified as a potential agent to treat drug-resistant BCR-ABL positive leukemia . It inhibits DNA topoisomerase, generates DNA breaks, activates the Atm-p53 and Atm-Chk2 pathways, and induces cell cycle arrest and cell death .

Inhibitor of DNA Topoisomerase

Bisindolylmaleimide IX inhibits DNA topoisomerase, which is an enzyme that controls and alters the topologic states of DNA during transcription .

Inducer of DNA Breaks

Bisindolylmaleimide IX generates DNA breaks, which can lead to cell cycle arrest and cell death .

6. Activator of Atm-p53 and Atm-Chk2 Pathways Bisindolylmaleimide IX activates the Atm-p53 and Atm-Chk2 pathways, which are crucial for the cellular response to DNA damage .

7. Facilitator of Tumor Necrosis Factor Receptor Bisindolylmaleimide IX facilitates tumor necrosis factor receptor, which is a protein that plays a crucial role in controlling a large number of biological processes including cell proliferation, differentiation, apoptosis, lipid metabolism, and coagulation .

Inducer of Caspase Activity

Bisindolylmaleimide IX synergistically induces caspase activity in combination with apoptosis-inducing ligands and converts the phenotype of cell lines from apoptosis-resistant to -sensitive .

Mechanism of Action

Target of Action

Bisindolylmaleimide IX, also known as Ro 31-8220, is a potent inhibitor of Protein Kinase C (PKC) isoforms . It has been found to be a potent inhibitor of SARS-CoV-2 in-vitro, with its primary target being the viral main protease 3CLpro .

Mode of Action

Bisindolylmaleimide IX interacts with its targets by inhibiting their enzymatic activities. In the case of PKC isoforms, it inhibits their kinase activity, which plays a crucial role in several cellular processes . For SARS-CoV-2, it inhibits the 3CLpro enzyme, which is essential for the virus’s life cycle .

Biochemical Pathways

Bisindolylmaleimide IX affects several biochemical pathways. It induces a conformational change and subcellular redistribution of Bax from the cytosol to the mitochondria, resulting in the release of proapoptotic mediators . This leads to the activation of caspase-9 and subsequent activation of effector caspases . It also inhibits DNA topoisomerase, generates DNA breaks, and activates the Atm-p53 and Atm-Chk2 pathways .

Pharmacokinetics

It has been observed that the compound may precipitate in cell cultures at concentrations greater than 10 μm , which could impact its bioavailability.

Result of Action

The action of Bisindolylmaleimide IX results in various molecular and cellular effects. It induces cell cycle arrest and cell death . In chronic lymphocytic leukaemic cells, it activates the cleavage of Mcl-1, an antiapoptotic member of the Bcl-2 family . In the context of SARS-CoV-2, it has been found to be a potent inhibitor of the virus in-vitro .

Safety and Hazards

Future Directions

properties

IUPAC Name |

3-[3-[4-(1-methylindol-3-yl)-2,5-dioxopyrrol-3-yl]indol-1-yl]propyl carbamimidothioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23N5O2S/c1-29-13-17(15-7-2-4-9-19(15)29)21-22(24(32)28-23(21)31)18-14-30(11-6-12-33-25(26)27)20-10-5-3-8-16(18)20/h2-5,7-10,13-14H,6,11-12H2,1H3,(H3,26,27)(H,28,31,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSXXEELGXBCYNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)C3=C(C(=O)NC3=O)C4=CN(C5=CC=CC=C54)CCCSC(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23N5O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20154736 | |

| Record name | Ro-318220 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20154736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

457.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

bisindolylmaleimide IX | |

CAS RN |

125314-64-9 | |

| Record name | Bisindolylmaleimide IX | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=125314-64-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ro 31-8220 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125314649 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ro-318220 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20154736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ro-31-8220 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W9A0B5E78O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary molecular target of Ro 31-8220?

A1: Ro 31-8220 primarily targets protein kinase C (PKC), a family of serine/threonine kinases involved in various cellular processes. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q2: How does Ro 31-8220 interact with PKC?

A2: While the exact binding mechanism requires further investigation, Ro 31-8220 is thought to bind competitively to the ATP-binding site of PKC, thus inhibiting its kinase activity. [, , , , , , , , , , , , , , , , , , , , , , , , , ]

Q3: Does Ro 31-8220 inhibit all PKC isoforms equally?

A3: No, Ro 31-8220 demonstrates selectivity among PKC isoforms. It exhibits greater potency against classical and novel PKC isoforms compared to atypical isoforms. For instance, it effectively inhibits PKCα, PKCβ, and PKCε but has weaker effects on PKCζ. [, , , , , , , , , , , , , , , , , , , , , , ]

Q4: What are the downstream consequences of PKC inhibition by Ro 31-8220?

A4: The effects vary depending on the cell type and stimulus. Some observed consequences include:

- Inhibition of cell proliferation and induction of apoptosis: Observed in glioblastoma, leukemia, and other cancer cell lines. [, ]

- Modulation of intracellular signaling pathways: Including ERK1/2, JNK, NF-κB, and phospholipase C (PLC), leading to altered cellular responses. [, , , , , , , , , , , , , , , , ]

- Changes in ion channel activity: Particularly calcium channels, influencing calcium influx and downstream events like secretion. [, , , , , , , , , , , ]

- Alterations in gene expression: Affecting the production of inflammatory mediators like interleukin-2 (IL-2) and cyclooxygenase-2 (COX-2). [, , , , , , , ]

Q5: Are there reported instances where Ro 31-8220 exerts effects independent of PKC inhibition?

A5: Yes, some studies suggest that Ro 31-8220 may interact with targets other than PKC, particularly at higher concentrations. For example, it influenced glycogen synthase activity in adipocytes and myotubes, even when insulin had already maximally activated PKC. [] Further research is needed to fully characterize these potential off-target effects.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(5-Methoxy-6,7,8,9-tetrahydroimidazo[1,2-a]quinazolin-2-yl)-phenylmethanone](/img/structure/B1662763.png)

![4-(4-Fluorophenyl)-5-[2-[4-[(3-fluorophenyl)methylidene]piperidin-1-yl]ethyl]-1,3-thiazole-2-carboxamide](/img/structure/B1662776.png)

![1-(7-(4-Fluorophenyl)-8-(pyridin-4-yl)-3,4-dihydropyrazolo[5,1-c][1,2,4]triazin-2(1H)-yl)-2-phenylethane-1,2-dione sulfate](/img/structure/B1662783.png)